
2-((4-溴苄基)氧基)吡啶
描述
2-((4-Bromobenzyl)oxy)pyridine (4-BBP) is an organic compound that is a derivative of pyridine, an aromatic heterocyclic compound. It is a colorless solid that is soluble in organic solvents and has a variety of biological and chemical applications. 4-BBP is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of biologically active compounds such as antibiotics, hormones, and other natural products. In addition, 4-BBP is used in the synthesis of fluorescent dyes and imaging agents used in biomedical research.
科学研究应用
药物化学:抗纤维化化合物的合成
2-((4-溴苄基)氧基)吡啶: 用于合成新型嘧啶衍生物,这些衍生物显示出潜在的抗纤维化活性。 这些化合物已在永生化大鼠肝星状细胞上进行了评估,并显示出在体外抑制胶原蛋白表达和羟脯氨酸含量的有希望的结果,表明它们有潜力成为新型抗纤维化药物 .
化学生物学:染色质/表观遗传学研究
在化学生物学中,该化合物用于探索染色质和表观遗传修饰。 它作为生物活性化合物的先导化合物,可以通过表观遗传途径影响基因表达,这对理解与基因调控相关的疾病至关重要 .
蛋白酶抑制剂研究
2-((4-溴苄基)氧基)吡啶: 参与蛋白酶抑制剂的开发。 蛋白酶在许多生物过程中起着至关重要的作用,它们的抑制可以导致癌症和病毒感染等疾病的新疗法 .
代谢研究
该化合物在代谢研究中也很重要。 它可以用来制造与代谢酶相互作用的分子,有助于研究代谢疾病和开发治疗药物 .
MAPK 信号通路研究
该化合物在研究 MAPK 信号通路中起着重要作用,该通路在细胞增殖、分化和凋亡中至关重要。 了解这条通路可以带来癌症治疗的突破 .
酪氨酸激酶抑制剂开发
作为药物化学中的构建模块,2-((4-溴苄基)氧基)吡啶 有助于开发酪氨酸激酶抑制剂,这是一类阻断癌细胞增殖的药物 .
凋亡机制阐明
对凋亡或程序性细胞死亡的研究也受益于该化合物。 它被用来合成可以调节凋亡的分子,提供对可以靶向细胞死亡失调疾病的机制的见解 .
药物发现和开发
最后,2-((4-溴苄基)氧基)吡啶 在更广泛的药物发现和开发领域发挥作用。 它在合成各种生物活性化合物方面的多功能性使其成为寻找新的治疗药物的宝贵资产 .
属性
IUPAC Name |
2-[(4-bromophenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHIGHWZFXQXAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)
![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292623.png)
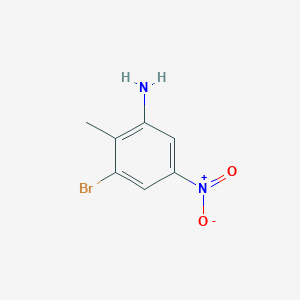
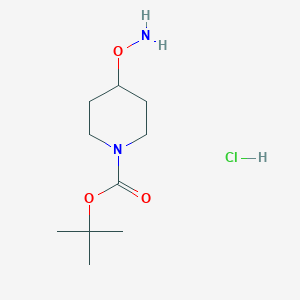
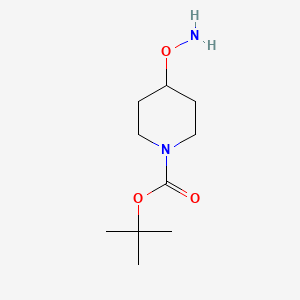


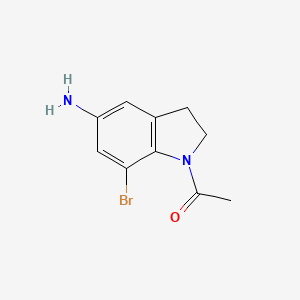


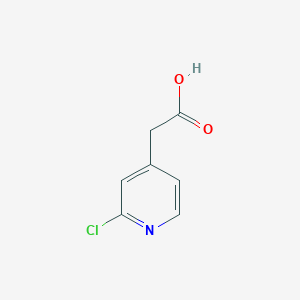
![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)
